3-(3-Amino-3-carboxypropyl)uridine

tRNA stability thermal denaturation epitranscriptomics

3-(3-Amino-3-carboxypropyl)uridine (CAS 52745-94-5, acp3U) is a hypermodified uridine bearing a homoserine-derived amino‑acid side‑chain at the N3 position of the uracil ring. First isolated from E. coli tRNAPhe, acp3U is a highly conserved post‑transcriptional modification found in the variable‑ and D‑loops of tRNAs across all domains of life.

Molecular Formula C13H19N3O8
Molecular Weight 345.31 g/mol
CAS No. 52745-94-5
Cat. No. B1195333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-3-carboxypropyl)uridine
CAS52745-94-5
Synonyms3-(3-amino-3-carboxypropyl)uridine
nucleoside X
Molecular FormulaC13H19N3O8
Molecular Weight345.31 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1
InChIKeyYXNIEZJFCGTDKV-JANFQQFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-3-carboxypropyl)uridine (acp3U) Procurement Guide: A Multifunctional Modified Nucleoside for tRNA Stability, GlycoRNA Research & Chemical Probe Development


3-(3-Amino-3-carboxypropyl)uridine (CAS 52745-94-5, acp3U) is a hypermodified uridine bearing a homoserine-derived amino‑acid side‑chain at the N3 position of the uracil ring. First isolated from E. coli tRNAPhe, acp3U is a highly conserved post‑transcriptional modification found in the variable‑ and D‑loops of tRNAs across all domains of life [1]. It is biosynthesised exclusively by TapT (bacteria) or DTWD1/2 (humans) using S‑adenosylmethionine as donor, and its presence is essential for normal growth under thermal stress [1]. acp3U additionally serves as the primary conjugation site for N‑glycans in mammalian glycoRNAs, a discovery that has opened a new interface between glycobiology and RNA biology [2].

Why Unmodified Uridine or Other Modified Nucleosides Cannot Substitute for 3-(3-Amino-3-carboxypropyl)uridine in Critical RNA Functions


acp3U combines a carboxyl‑rich amino‑acid appendage with a precisely positioned primary amine, conferring three simultaneous capabilities that are absent in unmodified uridine, pseudouridine, or methylated uridines: (i) a +3 °C thermal stabilisation of tRNA tertiary structure [1], (ii) a unique 3′‑endo sugar pucker that diverges from the 2′‑endo conformation of the related pseudouridine derivative m1acp3Ψ [2], and (iii) a covalent glycan‑attachment point that enables glycoRNA biogenesis, a function not shared by any other abundant modified nucleoside [3]. Because these features depend on the intact 3‑amino‑3‑carboxypropyl moiety, generic substitution with uridine or methylation‑only variants will abolish all three functionalities.

Quantitative Differentiation Evidence for 3-(3-Amino-3-carboxypropyl)uridine (acp3U) Versus Key Analogs


Thermal Stability Enhancement: acp3U-Containing tRNA Versus Unmodified tRNA

A single acp3U modification at position 47 increases the melting temperature (Tm) of tRNA by +3 °C relative to unmodified tRNA. The Tm of the acp3U‑containing tRNA is 70.0 °C, compared with 66.7 °C for the unmodified control, and the modified tRNA remains structured even at 50 °C whereas the unmodified tRNA begins melting at ~40 °C [1]. This stabilisation is lost in ΔtapT E. coli, which exhibit genome instability under chronic heat stress [1].

tRNA stability thermal denaturation epitranscriptomics

Sugar Pucker Conformation: acp3U (3′-endo) Versus m1acp3Ψ (2′-endo)

Chemically synthesised acp3U adopts a 3′‑endo, gauche+ sugar conformation, whereas the corresponding pseudouridine analog 1‑methyl‑3‑(3‑amino‑3‑carboxypropyl)pseudouridine (m1acp3Ψ) adopts a 2′‑endo, gauche+ conformation [1]. This difference in sugar pucker is expected to impart distinct local RNA architectures.

nucleoside conformation RNA structure sugar pucker

GlycoRNA Attachment Enrichment: acp3U Versus Other Carboxylic‑Acid Containing Modified Nucleosides

In a rPAL‑enriched glycoRNA fraction from HEK293 and K562 cells, acp3U was the most enriched carboxylic‑acid‑containing modified nucleoside, surpassing yW‑72 (7‑aminocarboxypropylwyosine) and yW‑86 (7‑aminocarboxypropyl‑demethylwyosine) in both Type A and Type B PNGaseF release formats [1]. Additionally, an acp3U‑GlcNAc conjugate incubated with PNGaseF released acp3U with ~7‑fold greater efficiency than a buffer‑only control, confirming the nucleoside as a direct glycan‑linkage substrate [1].

glycoRNA RNA glycosylation cell surface RNA

Chemical Derivatisation Handle: Site‑Specific Labelling via the Primary Amine

The free primary amine on the 3‑amino‑3‑carboxypropyl side‑chain of acp3U has been exploited for site‑specific acylation with N‑hydroxysuccinimide esters (acetic, phenoxyacetic, naphthoxyacetic acid) and with a photoaffinity label (N‑(4‑azido‑2‑nitrophenyl)glycine). The labelled tRNAPhe retained full aminoacylation activity and ribosomal A‑ and P‑site binding, indistinguishable from unlabelled control tRNA [1][2]. No such selective derivatisation handle exists on uridine, pseudouridine, or 5‑methyluridine.

chemical probe photoaffinity labeling tRNA modification

Biosynthetic Exclusivity: Dedicated Enzymatic Machinery for acp3U Installation

acp3U biosynthesis is catalysed exclusively by the tRNA aminocarboxypropyltransferase family (TapT in E. coli, DTWD1 and DTWD2 in Homo sapiens) using S‑adenosylmethionine, with no cross‑activity toward pseudouridine, dihydrouridine, or 5‑methyluridine [1]. Double knockout of DTWD1/2 in human cells abrogates acp3U production and causes a ~10% reduction in rPAL signal intensity alongside growth retardation, whereas methylation or pseudouridylation levels remain unchanged [1]. This orthogonality is confirmed by the observation that DTWD2 knockout specifically depletes acp3U and acp3D (dihydrouridine) without affecting the other 17 nucleosides detected [1].

tRNA modification aminocarboxypropyltransferase epitranscriptomic writer

High‑Value Application Scenarios for 3-(3-Amino-3-carboxypropyl)uridine (acp3U) Supported by Quantitative Differentiation Data


Thermally Stabilised tRNA Constructs for In Vitro Translation and Structural Studies

Incorporation of acp3U at position 47 in synthetic tRNA increases the Tm by ~3 °C (from 66.7 °C to 70.0 °C) and maintains proper folding up to 50 °C [1]. This thermal stabilisation enables robust in vitro translation experiments at elevated temperatures and supports crystallisation trials requiring thermally resilient tRNA samples.

GlycoRNA Enrichment and Characterisation Using acp3U‑Specific Probes

Because acp3U is the most enriched carboxylic‑acid modified nucleoside in glycoRNA PNGaseF release fractions and serves as a direct glycan‑linkage substrate (~7‑fold enzymatic release) [1], it provides a molecular handle for developing acp3U‑targeted affinity reagents or mass‑spectrometry assays to specifically isolate and quantify native glycoRNAs from primary cells and clinical samples.

Site‑Specific Fluorescent or Photoaffinity Labelling of tRNA for Ribosome Interactomics

The unique primary amine on the acp3U side‑chain allows covalent attachment of N‑hydroxysuccinimide esters or photoaffinity groups without impairing aminoacylation or ribosomal A‑ and P‑site binding [1][2]. This makes acp3U‑modified tRNA an ideal scaffold for building fluorescent or cross‑linking probes to map ribosome–tRNA interactions, a capability absent in uridine, pseudouridine, or 5‑methyluridine.

Epitranscriptomic Gene‑Editing Control via DTWD1/2 Knockout Phenotypes

DTWD1/2 double knockout cells exhibit growth retardation and a ~10% reduction in glycoRNA signal, with acp3U being one of only two modifications altered among 19 profiled nucleosides [1]. This orthogonality allows researchers to use acp3U detection as a precise readout for DTWD enzyme activity and to employ DTWD knockout cells as clean models for studying acp3U‑dependent phenotypes without confounding effects on other RNA modifications.

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